

Assessing the Specificity of NVP-BHG712 Against Related Kinase Targets: A Comparative Guide

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Compound of Interest		
Compound Name:	Nvp-saa164	
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For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase, against related kinase targets. We present key experimental data, detailed methodologies for assessing inhibitor specificity, and a comparison with an alternative EphB4 inhibitor.

Performance Comparison of EphB4 Kinase Inhibitors

The inhibitory activity of NVP-BHG712 and a recently identified alternative, CDD-2693, against their primary target EphB4 and a selection of related kinases is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which indicate the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values signify higher potency.



Kinase Target	NVP-BHG712	CDD-2693
EphB4	ED50: 25 nM[1]	Ki: 4.8 nM
c-Raf	IC50: 395 nM	Not Reported
c-Src	IC50: 1,266 nM	Not Reported
c-Abl	IC50: 1,667 nM	Not Reported
VEGFR2	ED50: 4,200 nM[1]	Not Reported
EphA2	-	Ki: 4.0 nM
EphA4	-	Ki: 0.81 nM
EphA8	-	Ki: 4.7 nM

Note: ED50 values are from cell-based assays, while IC50 and Ki values are from biochemical assays. Direct comparison should be made with caution due to differences in assay formats. A regioisomer of NVP-BHG712, sometimes sold commercially as NVP-BHG712, shows significantly lower affinity for EphB4 (IC50: 1660 nM).

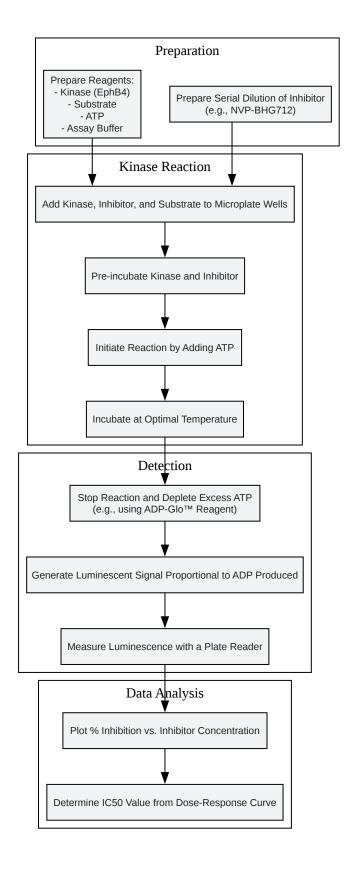
Visualizing the EphB4 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach to assessing inhibitor specificity, the following diagrams are provided.









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References

- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
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